molecular formula C27H40OTe B12601736 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene CAS No. 645417-24-9

1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene

Cat. No.: B12601736
CAS No.: 645417-24-9
M. Wt: 508.2 g/mol
InChI Key: VNPFSTVTCKWRPH-UHFFFAOYSA-N
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Description

1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene is a highly substituted benzene derivative featuring a central tellurium atom within its structure. The compound is characterized by three ethyl groups at the 1,3,5-positions of one benzene ring and a second benzene ring substituted with three isopropyl groups at the 2,4,6-positions, linked via a tellurinyl group (Te). This structure imparts significant steric hindrance and electronic effects due to the bulky alkyl substituents and the metalloid nature of tellurium.

Properties

CAS No.

645417-24-9

Molecular Formula

C27H40OTe

Molecular Weight

508.2 g/mol

IUPAC Name

1,3,5-triethyl-2-[2,4,6-tri(propan-2-yl)phenyl]tellurinylbenzene

InChI

InChI=1S/C27H40OTe/c1-10-20-13-21(11-2)26(22(12-3)14-20)29(28)27-24(18(6)7)15-23(17(4)5)16-25(27)19(8)9/h13-19H,10-12H2,1-9H3

InChI Key

VNPFSTVTCKWRPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)[Te](=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)CC

Origin of Product

United States

Preparation Methods

The synthesis of 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of aluminum chloride . This is followed by the introduction of the tellurium atom through a reaction with a tellurium-containing reagent under controlled conditions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized using common oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms and molecules, influencing chemical reactions and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene with structurally related compounds, focusing on substituent effects and central atom properties.

Substituent Effects and Steric Hindrance

The compound’s triethyl and triisopropyl substituents contribute to exceptional steric bulk, distinguishing it from simpler benzene derivatives. For example:

  • 4-Isopropenylphenol (from BPA degradation studies): Contains a single isopropenyl group, leading to moderate steric effects compared to the triisopropyl configuration in the target compound .
  • Tetrasul (1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene): A sulfur-containing pesticide with chloro and thio substituents, which are less bulky than isopropyl/ethyl groups, enabling broader pesticidal applications .

Central Atom Comparison: Tellurium vs. Sulfur/Oxygen

The tellurinyl group (Te) differentiates this compound from sulfur or oxygen analogs:

  • Electronic Properties : Tellurium has lower electronegativity and larger atomic radius than sulfur or oxygen, leading to longer bond lengths and polarizable electron clouds. This may enhance catalytic or photophysical properties compared to sulfur analogs like tetrasul .

Hypothetical Data Table

Compound Name Central Atom Substituents Molecular Weight (g/mol) Potential Applications
This compound Te Triethyl, triisopropyl ~600 (estimated) Catalysis, Materials Science
Tetrasul S Trichloro, thioaryl 356.07 Pesticide
4-Isopropenylphenol O Isopropenyl, hydroxyl 134.18 BPA degradation intermediate

Research Findings and Limitations

  • Structural Analysis : The compound’s crystallographic data (if available) would likely require refinement tools like SHELXL , widely used for small-molecule structures .
  • Stability Concerns : Tellurium’s lower bond strength compared to sulfur could render the compound more reactive but less environmentally persistent than tetradifon .

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